Indole-3-acetyl glutamate

描述

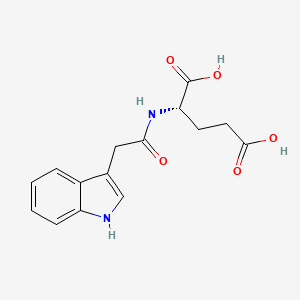

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKLGWOHYXIKSF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205727 | |

| Record name | Indoleacetyl glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-acetylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57105-48-3 | |

| Record name | Indole-3-acetyl glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57105-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacetyl glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetyl glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLEACETYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG2R895X5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-acetylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162.5 °C | |

| Record name | Indole-3-acetylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Indole-3-Acetyl Glutamate: A Key Regulator of Auxin Homeostasis in Plants

An In-depth Technical Guide

This guide provides a comprehensive overview of the historical discovery, experimental elucidation, and physiological significance of indole-3-acetyl glutamate (B1630785) (IAA-Glu), an amide-linked conjugate of the plant hormone auxin. It is intended for researchers, scientists, and drug development professionals in the fields of plant biology, biochemistry, and pharmacology. This document details the key experiments, quantitative data, and enzymatic pathways that have shaped our understanding of this important molecule.

Introduction: The Dawn of Auxin Conjugate Research

The story of indole-3-acetyl glutamate (IAA-Glu) is intrinsically linked to the broader history of auxin research. Following the identification of indole-3-acetic acid (IAA) as the primary native auxin in plants, scientists began to uncover a complex network of metabolic pathways that regulate its activity. A pivotal moment in this exploration was the discovery that IAA can be conjugated to various molecules, including amino acids. These conjugates were initially hypothesized to be inactive storage or transport forms of auxin.

The first amino acid conjugate of IAA to be identified was indole-3-acetyl-aspartate (IAA-Asp), discovered by Andreae and Good in 1955 in pea seedlings after exogenous application of IAA. This seminal work laid the foundation for the investigation of other IAA-amino acid conjugates and their roles in auxin homeostasis. It was within this scientific context that researchers began to search for other naturally occurring auxin conjugates, leading to the eventual discovery of IAA-Glu.

The Initial Identification of this compound

The definitive identification of endogenous IAA-Glu came in the mid-1980s from studies on soybean and cucumber.

Discovery in Soybean Seeds (1986)

In 1986, Epstein, Baldi, and Cohen reported the isolation and identification of indole-3-acetylglutamate from the seeds of soybean (Glycine max L. cv. Hark)[1][2][3][4]. Their work was a significant step forward, as it demonstrated that IAA-Glu is a natural constituent of plant tissues and not merely a metabolic product of exogenously supplied IAA. They found that conjugates with aspartate and glutamate accounted for almost all of the bound IAA in soybean seeds[1][2][3][4].

Discovery in Cucumber Shoots (1985)

Prior to the definitive identification in soybean, Sonner and Purves in 1985 had already isolated and quantified both indole-3-acetylaspartate and indole-3-acetylglutamate from young, green cucumber (Cucumis sativus) shoots that had not been treated with auxin[5][6][7]. This finding further solidified the status of IAA-Glu as a naturally occurring auxin metabolite in a different plant species.

Quantitative Analysis of IAA-Glu

Early studies provided quantitative data on the endogenous levels of IAA-Glu in various plant tissues. These measurements were crucial for understanding the relative abundance of different auxin conjugates and their potential contribution to the overall auxin pool.

| Plant Species | Tissue | IAA-Glu Concentration | Reference |

| Glycine max (Soybean) | Seeds | 7.4 µmol/kg | [1][2][3][4] |

| Cucumis sativus (Cucumber) | Shoots | 129 µg/kg (0.42 µmol/kg) | [5][6][7] |

| Arabidopsis thaliana | 9-day-old seedlings | 3.5 ± 1.6 ng/g fresh weight | [1] |

Experimental Protocols for the Discovery of IAA-Glu

The identification and quantification of IAA-Glu relied on a combination of sophisticated analytical techniques for the time. Below are the generalized experimental protocols based on the pioneering work.

Isolation and Purification of IAA-Glu

The isolation of IAA-Glu from plant tissues involved a multi-step purification process designed to separate it from other indolic compounds and cellular components.

References

- 1. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Indole-3-Acetylglutamate from Seeds of Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. Natural Occurrence of Indole-3-acetylaspartate and Indole-3-acetylglutamate in Cucumber Shoot Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Occurrence of Indole-3-acetylaspartate and Indole-3-acetylglutamate in Cucumber Shoot Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Indole-3-Acetyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 57105-48-3

Chemical Structure:

Figure 1: Chemical structure of Indole-3-acetyl-L-glutamate. Source: PubChem CID 7097227

Indole-3-acetyl-L-glutamate (IAGlu) is an amino acid conjugate of the primary plant hormone, indole-3-acetic acid (IAA), also known as auxin. It is characterized by an indole (B1671886) moiety linked via an acetyl group to the amino group of glutamic acid. This conjugation plays a pivotal role in the regulation of auxin homeostasis in plants.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H16N2O5 | --INVALID-LINK-- |

| Molecular Weight | 304.3 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid | --INVALID-LINK-- |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)N--INVALID-LINK--C(=O)O | --INVALID-LINK-- |

| InChI Key | YRKLGWOHYXIKSF-LBPRGKRZSA-N | --INVALID-LINK-- |

Biological Role and Signaling Pathway

Indole-3-acetyl glutamate (B1630785) is a key metabolite in the intricate network that governs auxin homeostasis, which is essential for numerous plant growth and developmental processes. The conjugation of IAA to amino acids like glutamate serves as a mechanism for the transport, storage, and inactivation of the active hormone.

The formation of IAGlu is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[1] These enzymes adenylate IAA, which then reacts with an amino acid, in this case, glutamate, to form the amide-linked conjugate. This process is a principal route for inactivating excess IAA.[1]

Conversely, the hydrolysis of IAGlu to release free, active IAA is carried out by a family of amidohydrolases, such as ILR1 (IAA-LEUCINE RESISTANT1) and its homologs.[2][3] This reversible process allows the plant to rapidly modulate the levels of active auxin in response to developmental and environmental cues. However, some IAA conjugates, including IAGlu, can also be targeted for further degradation, representing an irreversible catabolic pathway.[1][4]

Quantitative Data

The concentration of this compound can vary depending on the plant species, tissue type, and developmental stage. Below is a summary of reported concentrations in different plant species.

| Plant Species | Tissue | Concentration | Reference |

| Arabidopsis thaliana | 9-day-old seedlings | 3.5 ± 1.6 ng/g fresh weight | [4][5] |

| Arabidopsis thaliana (mutant accumulating conjugated IAA) | Seedlings | 1.8 ± 0.3 ng/g fresh weight | [4] |

| Fragaria vesca (diploid strawberry) | Achene | Identified as a major IAA-amide conjugate | [6] |

| Glycine max (Soybean) | Seeds | 7.4 µmol/kg |

Experimental Protocols

Chemical Synthesis of Indole-3-acetyl-L-glutamate

A general method for the synthesis of amino acid conjugates of indole-3-acetic acid involves the use of a coupling agent to facilitate the formation of an amide bond. The following is a representative protocol that can be adapted for the synthesis of indole-3-acetyl-L-glutamate.

Materials:

-

Indole-3-acetic acid (IAA)

-

L-glutamic acid dimethyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Indole-3-acetic acid:

-

Dissolve indole-3-acetic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with dichloromethane. The filtrate contains the activated NHS ester of IAA.

-

-

Coupling with L-glutamic acid dimethyl ester:

-

In a separate flask, dissolve L-glutamic acid dimethyl ester hydrochloride (1 equivalent) in dichloromethane and add triethylamine (2.2 equivalents) to neutralize the hydrochloride and provide a basic medium.

-

Add the filtrate containing the activated IAA-NHS ester to the solution of the glutamic acid derivative.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification of the Di-ester:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the di-methyl ester of indole-3-acetyl-L-glutamate.

-

-

Hydrolysis of the Di-ester:

-

Dissolve the purified di-methyl ester in a mixture of methanol (B129727) and water.

-

Add a solution of sodium hydroxide (2.5 equivalents) and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography.

-

Once the hydrolysis is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield indole-3-acetyl-L-glutamate.

-

Extraction and Quantification from Plant Tissues by HPLC-MS/MS

This protocol is adapted from methods for the analysis of IAA and its amino acid conjugates in plant tissues.[7][8]

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 80% acetone (B3395972) in water with 2.5 mM diethyldithiocarbamate)

-

Internal standard (e.g., ¹³C₆-indole-3-acetyl-L-glutamate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Formic acid

-

HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder.

-

To a known amount of powdered tissue (e.g., 50-100 mg), add a pre-chilled extraction buffer and a known amount of the internal standard.

-

Vortex the mixture and incubate at 4°C for 1 hour with gentle shaking.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities.

-

Elute the IAA conjugates with a suitable solvent (e.g., 80% methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 20% methanol).

-

Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. For example, a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid, with a gradient from low to high percentage of B.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization. Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Calculate the concentration of endogenous this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard and the internal standard.

-

References

- 1. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]

- 2. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-acetylaspartate and indole-3-acetylglutamate, the IAA-amide conjugates in the diploid strawberry achene, are hydrolyzed in growing seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Indole-3-Acetyl-L-Glutamate in Arabidopsis thaliana: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetyl-L-glutamate (IAA-Glu) is a key, albeit low-abundance, metabolite in the intricate network of auxin homeostasis in the model plant Arabidopsis thaliana. This technical guide provides a comprehensive overview of the biological role of IAA-Glu, detailing its synthesis, metabolic fate, and physiological significance. Drawing upon established research, this document summarizes quantitative data, outlines experimental protocols for its analysis, and presents visual representations of the associated biochemical pathways and workflows. This guide is intended to serve as a valuable resource for researchers investigating auxin metabolism and its potential as a target for therapeutic or agricultural innovation.

Introduction: The Context of Auxin Homeostasis

The phytohormone auxin, primarily represented by indole-3-acetic acid (IAA), is a central regulator of plant growth and development, influencing processes from embryogenesis to organogenesis.[1] The precise spatial and temporal distribution of active IAA is critical, and plants employ a sophisticated network of pathways to maintain auxin homeostasis, including biosynthesis, transport, and catabolism.[2] A key regulatory mechanism is the conjugation of IAA to various molecules, including amino acids, sugars, and peptides.[2] These conjugates can serve as storage forms, transport molecules, or intermediates destined for degradation.[3][4] Among the amino acid conjugates, indole-3-acetyl-L-glutamate (IAA-Glu) has been identified as a significant, though transient, component of this regulatory network in Arabidopsis thaliana.[5]

Synthesis and Catabolism of IAA-Glu

The formation of IAA-Glu is a critical step in managing cellular levels of free IAA, particularly in response to auxin overproduction. This process is primarily mediated by a family of auxin-inducible enzymes.

The GH3 Family of Amido Synthetases

In Arabidopsis, the GRETCHEN HAGEN3 (GH3) family of enzymes is responsible for the conjugation of IAA to amino acids.[2][6] Specifically, Group II GH3 proteins function as IAA-amido synthetases, catalyzing the formation of an amide bond between the carboxyl group of IAA and the amino group of an amino acid, including glutamate (B1630785).[2][6] This reaction proceeds via an adenylated IAA intermediate. Several members of the GH3 family have been shown to conjugate IAA to glutamate in vitro.[2] The expression of some GH3 genes is rapidly induced by high levels of auxin, providing a negative feedback mechanism to attenuate the auxin signal by sequestering excess IAA into conjugated forms.[2][7]

Metabolic Fate of IAA-Glu

Once synthesized, IAA-Glu is not considered a primary storage form of auxin that can be readily hydrolyzed back to free IAA.[8][9] Instead, evidence strongly suggests that IAA-Glu is an intermediate targeted for irreversible catabolism.[2][8] This contrasts with other IAA-amino acid conjugates, such as IAA-leucine and IAA-alanine, which can be hydrolyzed by amidohydrolases like ILR1, IAR3, and ILL2 to release free IAA.[3][4] While some studies initially suggested potential hydrolysis of IAA-Glu, the prevailing view is that it is a substrate for oxidative degradation.[10] The DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) enzyme has been shown to oxidize IAA-Asp and IAA-Glu to their respective 2-oxindole-3-acetic acid (oxIAA) conjugates, which are then further metabolized.[9]

The metabolic pathway can be summarized as follows:

Quantitative Data on IAA-Glu

The endogenous levels of IAA-Glu in Arabidopsis are typically low, reflecting its transient nature as a catabolic intermediate.[5] The following tables summarize key quantitative data from the literature.

| Plant Material | Age | Genotype | IAA-Glu Concentration (ng g⁻¹ fresh weight) | Reference |

| Seedlings | 9 days | Wild-type (Columbia) | 3.5 ± 1.6 | [5] |

| Seedlings | 9 days | trp2-1 mutant | 1.8 ± 0.3 | [5] |

Table 1: Endogenous Levels of IAA-Glu in Arabidopsis thaliana

| Enzyme | Substrate | Product | Activity | pH Optimum | Reference |

| GH3.6 | IAA, Aspartate | IAA-Aspartate | 244 nmol min⁻¹ mg⁻¹ | 8.5 - 9.0 | [2] |

Experimental Protocols

Accurate quantification of IAA-Glu and the characterization of related enzymes are crucial for understanding its biological role. The following sections outline generalized protocols based on established methodologies.

Quantification of Endogenous IAA-Glu by GC-MS

This protocol is a generalized procedure for the extraction, purification, and quantification of IAA-Glu from Arabidopsis tissue using gas chromatography-mass spectrometry (GC-MS) with an isotope-labeled internal standard.[5]

Methodology:

-

Tissue Homogenization: Frozen plant tissue is ground to a fine powder in liquid nitrogen. An extraction buffer (e.g., 65% isopropanol, 35% 0.2 M imidazole (B134444) buffer, pH 7.0) containing a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA-Glu) is added.[5]

-

Extraction: The mixture is incubated on ice to allow for the extraction of metabolites.

-

Purification: The extract is subjected to one or more solid-phase extraction (SPE) steps to remove interfering compounds.[11][12]

-

Derivatization: The purified extract is derivatized to increase the volatility and thermal stability of IAA-Glu for GC-MS analysis. A common method is methylation using diazomethane.[5]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect and quantify the molecular ions and characteristic fragment ions of both the endogenous IAA-Glu and the labeled internal standard.[5]

-

Quantification: The concentration of endogenous IAA-Glu is calculated based on the ratio of the signal from the endogenous compound to that of the internal standard, using the principle of isotope dilution.[5]

In Vitro Assay of GH3 IAA-Amido Synthetase Activity

This protocol describes a method to determine the enzymatic activity of recombinant GH3 proteins in synthesizing IAA-amino acid conjugates.[2]

Methodology:

-

Enzyme Preparation: The GH3 enzyme of interest is expressed as a recombinant protein (e.g., in E. coli) and purified.

-

Reaction Mixture: The reaction is typically carried out in a buffer at the optimal pH for the enzyme (e.g., pH 8.5-9.0 for GH3.6) and contains the purified GH3 enzyme, IAA, the amino acid of interest (glutamate), ATP, and MgCl₂.[2]

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the IAA-Glu product is extracted from the reaction mixture.

-

Product Analysis: The formation of IAA-Glu is detected and quantified using methods such as thin-layer chromatography (TLC) or, for more precise quantification, liquid chromatography-mass spectrometry (LC-MS).[2]

Physiological Role and Significance

The synthesis of IAA-Glu by GH3 enzymes represents a crucial mechanism for maintaining auxin homeostasis, particularly under conditions of auxin excess.[2] By converting active IAA into a conjugate destined for catabolism, the GH3-mediated pathway prevents the detrimental effects of supraoptimal auxin concentrations.[2][8] The low steady-state levels of IAA-Glu underscore its role as a transient intermediate in a catabolic pathway rather than a stable storage form.[5]

The differential regulation and substrate specificities of the various GH3 enzymes likely contribute to the fine-tuning of auxin responses in different tissues and developmental contexts.[2][6] Understanding the regulation of IAA-Glu formation and its subsequent catabolism is therefore essential for a complete picture of auxin-mediated developmental processes.

For drug development professionals, the enzymes involved in IAA-Glu metabolism, such as the GH3 amido synthetases and DAO1 dioxygenase, represent potential targets for the development of novel herbicides or plant growth regulators. Modulating the activity of these enzymes could disrupt auxin homeostasis, leading to specific and controlled effects on plant growth.

Conclusion

Indole-3-acetyl-L-glutamate, while present at low concentrations, plays a vital and dynamic role in the regulation of auxin levels in Arabidopsis thaliana. Its synthesis by GH3 enzymes and subsequent oxidative catabolism form a key pathway for the irreversible inactivation of excess IAA. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the intricacies of auxin metabolism. A deeper understanding of the molecular mechanisms governing IAA-Glu dynamics will not only advance our fundamental knowledge of plant biology but also open new avenues for agricultural and biotechnological applications.

References

- 1. Arabidopsis thaliana GH3.9 in Auxin and Jasmonate Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to GH3 Enzymes and the Synthesis of Indole-3-Acetyl-Glutamate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Gretchen Hagen 3 (GH3) family of enzymes are acyl acid amido synthetases that play a pivotal role in maintaining hormonal homeostasis in plants.[1] By catalyzing the conjugation of amino acids to phytohormones such as indole-3-acetic acid (IAA), jasmonic acid (JA), and salicylic (B10762653) acid (SA), these enzymes regulate the levels of active hormones, thereby influencing a wide array of developmental processes and stress responses.[1][2] This guide focuses on the Group II GH3 enzymes, which function as IAA-amido synthetases, with a specific emphasis on the synthesis of indole-3-acetyl-glutamate (B1262904) (IAA-Glu), a key step in the irreversible catabolism of auxin. We will provide an in-depth overview of the biochemical mechanism, quantitative kinetic data, detailed experimental protocols, and relevant signaling pathways.

Introduction to GH3 Enzymes

First identified as an early auxin-responsive gene family in soybean (Glycine max), GH3 genes have since been found across the plant kingdom.[1][3] These enzymes biochemically catalyze the formation of an amide bond between an acyl acid substrate (like IAA) and an amino acid.[1] The GH3 family is broadly categorized into three groups based on sequence similarity and substrate specificity[4][5]:

-

Group I: Primarily conjugates jasmonic acid (JA) and salicylic acid (SA). For example, AtGH3.11 (also known as JAR1) in Arabidopsis synthesizes the bioactive hormone JA-isoleucine (JA-Ile).[2][6]

-

Group II: Utilizes IAA as the primary acyl acid substrate, conjugating it to various amino acids. This group is central to auxin homeostasis.[2][6] In Arabidopsis, eight Group II GH3 genes are involved in this process.[6]

-

Group III: The function of this group is less characterized, but some members have been shown to conjugate amino acids to 4-substituted benzoates and indole-3-butyric acid (IBA).[6]

The conjugation of IAA to an amino acid alters its metabolic fate. While some conjugates like IAA-Alanine and IAA-Leucine can be hydrolyzed back to free, active IAA, serving as a reversible storage form, others are marked for degradation.[7][8] Specifically, the formation of IAA-aspartate (IAA-Asp) and IAA-glutamate (IAA-Glu) is considered a key step towards the irreversible degradation of auxin, thus permanently removing it from the active pool.[4][7][9]

The Biochemical Synthesis of IAA-Glutamate

Group II GH3 enzymes synthesize IAA-amino acid conjugates through a two-step adenylation reaction, analogous to that of the firefly luciferase superfamily of enzymes.[1] This ATP-dependent mechanism ensures a thermodynamically favorable reaction.

The two steps are:

-

Adenylation of IAA: The carboxyl group of IAA attacks the α-phosphate of ATP, forming an enzyme-bound indole-3-acetyl-adenylate (IAA-AMP) intermediate and releasing pyrophosphate (PPi).

-

Amide Bond Formation: The amino group of a specific amino acid, in this case, glutamate (B1630785), performs a nucleophilic attack on the carbonyl carbon of the IAA-AMP intermediate. This displaces the AMP and forms the final product, indole-3-acetyl-glutamate (IAA-Glu).

// Enzyme GH3 [label="GH3 Enzyme", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections IAA_AMP -> Glutamate [lhead=cluster_step2, ltail=cluster_step1, label="Intermediate Transfer"]; GH3 -> IAA_AMP [style=dashed, arrowhead=none]; GH3 -> IAA_Glu [style=dashed, arrowhead=none]; } caption="Biochemical pathway for IAA-Glutamate synthesis by GH3 enzymes."

Role in Auxin Signaling and Homeostasis

The expression of many Group II GH3 genes is induced by high concentrations of auxin, forming a negative feedback loop to maintain auxin homeostasis.[10] When cellular levels of free IAA rise above an optimal threshold, the primary auxin signaling pathway is activated. This involves the perception of IAA by the SCFTIR1/AFB ubiquitin ligase complex, which leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of early auxin-responsive genes, including GH3s.[10]

The resulting GH3 enzymes conjugate the excess IAA to amino acids like glutamate. This conjugation prevents IAA from binding to its receptor, effectively inactivating it. The formation of IAA-Glu channels the auxin into a degradative pathway, thus reducing the cellular concentration of active IAA and restoring homeostasis.[4][7]

// Connections ARF -> GH3_gene [label=" activates"]; GH3_gene -> GH3_enzyme; GH3_enzyme -> Conjugation [label=" catalyzes"]; IAA_high -> Conjugation [label=" substrate"]; Conjugation -> IAA_Glu [label=" produces"]; IAA_Glu -> Degradation; Degradation -> IAA_high [label=" reduces levels of", dir=T, color="#EA4335"]; } caption="Role of GH3 enzymes in the auxin signaling and homeostasis pathway."

Quantitative Data

Enzyme Kinetics

Kinetic parameters for GH3 enzymes reveal their substrate preferences. While comprehensive data for all GH3 enzymes is not available, studies on select proteins from rice (Oryza sativa) and Arabidopsis thaliana demonstrate their efficiency in conjugating IAA to various amino acids. Notably, OsGH3-13 shows its highest activity with glutamate.[1]

Table 1: Kinetic Parameters of Select Group II GH3 Enzymes

| Enzyme | Acyl Acid Substrate | Amino Acid Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

|---|---|---|---|---|---|---|

| OsGH3-8 | IAA | Aspartate | 23 ± 2 | 0.20 ± 0.01 | 0.0087 | [1] |

| AtGH3-12 | 4-substituted benzoates | Glutamate | 1.8 ± 0.2 | 0.14 ± 0.01 | 0.078 | [1] |

| AtGH3-17 | IAA | Multiple | Data not specified | Data not specified | Data not specified | [1] |

| OsGH3-13 | IAA | Glutamate | Data not specified | Data not specified | Highest Activity | [1] |

Note: AtGH3-12 is a Group III enzyme shown for comparison of glutamate specificity. Kinetic data for GH3 enzymes is limited in the literature.

Endogenous Levels of IAA-Glutamate

Quantification of IAA conjugates in plant tissues confirms their physiological presence. In Arabidopsis, IAA-Glu is a detectable, low-abundance metabolite under normal growth conditions.[11] Its levels, along with IAA-Asp, often correlate with the levels of free IAA, supporting their role in catabolizing the active hormone.[8][12]

Table 2: Endogenous Levels of IAA-Glutamate in Arabidopsis thaliana

| Plant Tissue/Age | IAA-Glu Level (ng/g fresh weight) | Free IAA Level (ng/g fresh weight) | Reference |

|---|---|---|---|

| 9-day-old wild-type seedlings | 3.5 ± 1.6 | ~10-20 (variable) | [11] |

| Expanding leaves | Highest Levels | Highest Levels | [8] |

| Roots | Highest Levels | Highest Levels | [8] |

Note: Levels can vary significantly based on developmental stage, tissue type, and environmental conditions.

Experimental Protocols

Protocol for In Vitro GH3 Enzyme Activity Assay

This protocol describes a method to express, purify, and assay the activity of a recombinant GH3 enzyme.

1. Protein Expression and Purification: a. Clone the coding sequence of the target GH3 gene into an expression vector (e.g., pET-28a with a His-tag). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG and grow cultures at a reduced temperature (e.g., 18°C) overnight. d. Harvest cells, lyse by sonication, and purify the recombinant GH3 protein from the soluble fraction using nickel-affinity chromatography. e. Dialyze the purified protein against a storage buffer and determine its concentration.

2. In Vitro Conjugation Reaction: a. Prepare a reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 2 mM DTT. b. Set up the reaction mixture in a final volume of 50 µL:

- Reaction Buffer

- 5 mM ATP

- 100 µM Indole-3-acetic acid (IAA)

- 1 mM Glutamate

- 1-5 µg of purified recombinant GH3 enzyme c. As a negative control, use heat-inactivated enzyme or a reaction mixture lacking one of the substrates (IAA, Glutamate, or ATP).[13] d. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

3. Reaction Termination and Product Analysis: a. Stop the reaction by adding an equal volume of 100% methanol (B129727) or by acidification. b. Centrifuge to pellet the precipitated protein. c. Analyze the supernatant for the presence of IAA-Glutamate using HPLC or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13] The product can be identified by comparing its retention time and mass-to-charge ratio (m/z) with an authentic IAA-Glu standard.

Protocol for Quantification of IAA-Glutamate in Plant Tissues by LC-MS/MS

This protocol outlines a standard method for extracting and quantifying endogenous IAA-Glu from plant material.[14][15]

1. Sample Preparation and Extraction: a. Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue to a fine powder. c. Add an extraction solvent, typically 80% acetone (B3395972) or methanol in water, containing an antioxidant (e.g., 2.5 mM diethyl dithiocarbamate) and an internal standard (e.g., ¹³C₆-labeled IAA-Glu) for accurate quantification.[14][15] d. Incubate on ice or at 4°C with shaking, then centrifuge to pellet debris. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup: a. Partially purify the extract to remove interfering compounds using a C18 SPE cartridge.[14] b. Condition the cartridge with methanol, followed by water. c. Load the aqueous extract onto the cartridge. d. Wash the cartridge with a non-polar solvent to remove lipids and pigments. e. Elute the auxins and their conjugates with a solvent like 80% methanol. f. Evaporate the eluate to dryness under a stream of nitrogen and resuspend in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Chromatography: Separate the metabolites on a C18 reverse-phase HPLC column with a gradient of acetonitrile (B52724) and water (both typically containing 0.1% formic acid). b. Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer, typically operating in positive ion mode.[15] c. Quantification: Use the Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the endogenous IAA-Glu and its labeled internal standard. The ratio of the peak areas is used to calculate the absolute concentration of IAA-Glu in the original tissue sample.[14]

Conclusion

GH3 enzymes are critical regulators of plant hormone levels, acting as a key node in the maintenance of auxin homeostasis. The synthesis of indole-3-acetyl-glutamate by Group II GH3 enzymes represents a vital mechanism for irreversibly inactivating excess IAA, thereby fine-tuning auxin-dependent growth and developmental programs. The methodologies and data presented in this guide provide a framework for researchers to further investigate the nuanced roles of specific GH3 enzymes and the broader implications of auxin conjugation in plant biology and stress adaptation. Understanding these pathways offers potential targets for the development of novel plant growth regulators and strategies for crop improvement.

References

- 1. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolutionary History of the Glycoside Hydrolase 3 (GH3) Family Based on the Sequenced Genomes of 48 Plants and Identification of Jasmonic Acid-Related GH3 Proteins in Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide comprehensive analysis the molecular phylogenetic evolution, functional divergence and tissue-specific expression of GH3 gene family in Salvia miltiorrhiza, Arabidopsis thaliana, and Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evolution analysis of GH3 gene family in five Rosaceae species and FaGH3.17, FaGH3.18 improve drought tolerance in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Auxin homeostasis in maize (Zea mays) is regulated via 1-O-indole-3-acetyl-myo-inositol synthesis at early stages of seedling development and under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Hydrolysis of Indole-3-Acetyl Glutamate: A Technical Guide to Releasing Free Indole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the primary auxin in plants, governs a multitude of physiological and developmental processes. The regulation of its cellular concentration is paramount and is achieved through a complex interplay of biosynthesis, transport, degradation, and conjugation. This technical guide provides an in-depth examination of a key aspect of this regulation: the enzymatic hydrolysis of IAA-amino acid conjugates, with a specific focus on indole-3-acetyl glutamate (B1630785) (IAA-Glu), to release free, active IAA. This process is critical for modulating auxin homeostasis and has significant implications for plant growth and development, as well as potential applications in drug development. This document details the enzymatic players, their substrate specificities, relevant signaling pathways, and experimental protocols for studying this vital biochemical reaction.

Introduction to Auxin Homeostasis and IAA Conjugation

The precise control of free IAA levels is essential for normal plant growth and response to environmental stimuli[1][2]. Plants employ several mechanisms to maintain auxin homeostasis, including the formation of IAA conjugates[1][2]. IAA can be conjugated to sugars via ester linkages or to amino acids and peptides through amide bonds[3]. These conjugation processes are generally seen as a way to temporarily inactivate and store IAA, or to mark it for degradation[3].

The formation of amide-linked IAA conjugates is catalyzed by the Gretchen Hagen 3 (GH3) family of enzymes, which are acyl acid amido synthetases[4][5]. While conjugates like IAA-Alanine (IAA-Ala) and IAA-Leucine (IAA-Leu) are considered reversible storage forms that can be hydrolyzed to release free IAA, IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) have traditionally been viewed as intermediates destined for catabolism[3][6][7]. However, emerging evidence suggests that under certain conditions, IAA-Glu can also be hydrolyzed to liberate free IAA, adding another layer of complexity to auxin regulation[8][9].

Key Enzymes in IAA-Glutamate Hydrolysis

In the model plant Arabidopsis thaliana, a family of amidohydrolases is responsible for cleaving the amide bond in IAA-amino acid conjugates[2]. These enzymes exhibit varying substrate specificities. While some members of this family, like ILR1 and IAR3, readily hydrolyze conjugates such as IAA-Leu and IAA-Ala, their activity on IAA-Glu is generally lower[10][11].

The primary enzymes implicated in the hydrolysis of IAA-amino acid conjugates belong to the M40 class of bacterial carboxypeptidases. In Arabidopsis, this family includes ILR1 (IAA-Leucine Resistant 1), IAR3 (IAA-Alanine Resistant 3), and several ILL (ILR1-Like) proteins[12][13][14]. While their primary substrates are often other IAA-amino acid conjugates, the potential for IAA-Glu hydrolysis by these or yet-to-be-fully-characterized hydrolases remains an active area of research.

Substrate Specificity of Arabidopsis Amidohydrolases

The in vitro substrate specificities of several key amidohydrolases from Arabidopsis have been characterized. This data is crucial for understanding which enzymes are likely to contribute to the release of free IAA from IAA-Glu in vivo.

| Enzyme | Primary Substrates | Relative Activity on IAA-Glu | Reference |

| ILR1 | IAA-Leu, IAA-Phe | Low | [10][11] |

| IAR3 | IAA-Ala | Low | [10][11][14] |

| ILL1 | Various IAA-amino acid conjugates | Low | [10][11] |

| ILL2 | IAA-Ala | Low | [10][11] |

| ILL6 | Jasmonoyl-Isoleucine (JA-Ile) | Negligible on IAA conjugates | [12][13] |

Note: The table summarizes general findings. Specific activities can vary depending on experimental conditions.

Biochemical Pathway of IAA-Glu Hydrolysis

The hydrolysis of indole-3-acetyl glutamate is a single-step enzymatic reaction that yields free indole-3-acetic acid and glutamic acid. This reaction is crucial for releasing active auxin from its conjugated, inactive form.

Experimental Protocols

In Vitro IAA-Amidohydrolase Activity Assay

This protocol describes a method to determine the ability of a purified enzyme to hydrolyze IAA-amino acid conjugates, including IAA-Glu.

Materials:

-

Purified recombinant amidohydrolase (e.g., GST-fusion protein)

-

IAA-Glutamate substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2)

-

Reaction termination solution (e.g., 1 N HCl)

-

Ethyl acetate (B1210297)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the IAA-Glu substrate at a desired concentration.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the purified amidohydrolase.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the reaction termination solution.

-

Extract the free IAA from the reaction mixture using ethyl acetate.

-

Evaporate the ethyl acetate and resuspend the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of free IAA produced using an HPLC system equipped with a fluorescence detector (excitation at 280 nm, emission at 360 nm).

-

Calculate the enzyme activity based on the amount of IAA produced per unit time per amount of enzyme.

Quantification of Free IAA and IAA-Glutamate in Plant Tissues

This protocol outlines a general method for the extraction and quantification of endogenous free IAA and IAA-Glu from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Plant tissue (e.g., seedlings, roots, leaves)

-

Extraction solvent (e.g., isopropanol:water:acetic acid)

-

Internal standards ([¹³C₆]-IAA, [¹³C₆]-IAA-Glu)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in the extraction solvent containing the internal standards.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant and concentrate it under vacuum.

-

Purify and fractionate the extract using SPE cartridges to separate free IAA and IAA-conjugates.

-

Analyze the fractions using a high-sensitivity LC-MS/MS system to quantify the levels of free IAA and IAA-Glu.

-

Calculate the concentrations based on the peak areas relative to the internal standards.

Signaling and Regulatory Network

The hydrolysis of IAA-Glu is integrated into the broader auxin signaling network. The expression of amidohydrolase genes can be regulated by various developmental and environmental cues. The release of free IAA from conjugates can then influence the canonical auxin signaling pathway, which involves the TIR1/AFB receptors and Aux/IAA transcriptional repressors.

Conclusion and Future Directions

The hydrolysis of this compound represents a significant, though perhaps context-dependent, mechanism for regulating the pool of active auxin in plants. While the primary role of IAA-Glu has often been linked to irreversible catabolism, the existence of hydrolases capable of cleaving this conjugate suggests a more nuanced role in auxin homeostasis. For researchers in plant biology, a deeper understanding of the specific hydrolases involved, their regulation, and their physiological relevance is crucial. For professionals in drug development, targeting auxin metabolism pathways, including conjugate hydrolysis, could offer novel strategies for developing herbicides or plant growth regulators. Future research should focus on identifying and characterizing novel IAA-Glu hydrolases, elucidating the specific developmental and environmental conditions under which IAA-Glu hydrolysis is significant, and exploring the potential for manipulating this pathway for agricultural and pharmaceutical applications.

References

- 1. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-3-acetylaspartate and indole-3-acetylglutamate, the IAA-amide conjugates in the diploid strawberry achene, are hydrolyzed in growing seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Amidohydrolases IAR3 and ILL6 Contribute to Jasmonoyl-Isoleucine Hormone Turnover and Generate 12-Hydroxyjasmonic Acid Upon Wounding in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The amidohydrolases IAR3 and ILL6 contribute to jasmonoyl-isoleucine hormone turnover and generate 12-hydroxyjasmonic acid upon wounding in Arabidopsis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IAR3 encodes an auxin conjugate hydrolase from Arabidopsis [agris.fao.org]

The Intracellular Journey of an Auxin Conjugate: A Technical Guide to the Transport and Localization of Indole-3-Acetyl Glutamate in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetyl glutamate (B1630785) (IAA-Glu), a key conjugate of the primary plant hormone auxin (indole-3-acetic acid), plays a pivotal role in auxin homeostasis, transport, and signaling. Understanding the intricate mechanisms governing its movement and storage within the plant cell is crucial for deciphering the complexities of auxin action and for the development of novel plant growth regulators. This technical guide provides a comprehensive overview of the current knowledge on the transport and subcellular localization of IAA-Glu. It details the enzymatic machinery responsible for its synthesis and hydrolysis, explores potential transport mechanisms across cellular membranes, and describes its compartmentalization within the cell. Furthermore, this guide presents detailed experimental protocols and data tables to equip researchers with the necessary tools to investigate these processes.

Introduction

Auxin governs a vast array of developmental processes in plants, and its cellular concentration is tightly regulated through a complex interplay of biosynthesis, transport, and metabolism. The conjugation of IAA to amino acids, such as glutamate, is a critical regulatory mechanism. IAA-Glu serves as a storage form of auxin, protecting it from enzymatic degradation and allowing for its controlled release. Moreover, evidence suggests that IAA-Glu itself may be a transportable form of auxin and a precursor for specific catabolic pathways. This guide delves into the cellular dynamics of IAA-Glu, providing a framework for its study.

Biosynthesis and Hydrolysis of IAA-Glutamate

The reversible conjugation of IAA to glutamate is a key control point in auxin homeostasis.

Synthesis in the Cytosol

The synthesis of IAA-Glu is catalyzed by members of the GRETCHEN HAGEN 3 (GH3) family of acyl-amido synthetases.[1][2] These enzymes are primarily localized in the cytosol .[3] The reaction involves the ATP-dependent ligation of glutamate to the carboxyl group of IAA. Several GH3 enzymes in Arabidopsis thaliana have been shown to have activity towards IAA and various amino acids, including glutamate.[1]

Hydrolysis in the Endoplasmic Reticulum

The release of free, active IAA from IAA-Glu is mediated by a family of amidohydrolases, specifically the INDOLE-3-ACETIC ACID-LEUCINE RESISTANT1 (ILR1)-like (ILL) proteins.[4] Crucially, several members of this family, including ILR1, IAR3, and ILL2, have been experimentally localized to the endoplasmic reticulum (ER) .[5][6] This subcellular compartmentalization suggests that the ER is a key site for the reactivation of auxin from its conjugated forms.

Transport of IAA-Glutamate Across Cellular Membranes

The movement of IAA-Glu between different subcellular compartments and potentially between cells is a critical yet underexplored aspect of its function. While specific transporters for IAA-Glu have not been definitively identified, several protein families are considered strong candidates.

Potential Transporters

-

NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER (NRT1/PTR) Family (NPF): This large family of transporters is known for its broad substrate specificity, which includes nitrate, di- and tripeptides, and various plant hormones such as IAA, abscisic acid (ABA), and gibberellins (B7789140) (GAs).[7][8] Given that IAA-Glu is structurally similar to a dipeptide, it is highly plausible that certain NPF members could mediate its transport. For instance, AtNPF7.3 (NRT1.5) has been identified as a transporter of indole-3-butyric acid (IBA), another auxin precursor.[9][10]

-

ATP-BINDING CASSETTE (ABC) Transporters: Members of the ABCB, ABCD, and ABCG subfamilies are known to be involved in the transport of auxin and its precursors.[11] While direct evidence is lacking, the broad substrate range of some ABC transporters makes them potential candidates for IAA-Glu transport across the plasma membrane or tonoplast.

Vacuolar Transport

The vacuole is a major storage site for metabolites, and evidence suggests it plays a role in auxin homeostasis. The transporter WALLS ARE THIN1 (WAT1) has been identified as a vacuolar auxin transporter that facilitates the export of IAA from the vacuole into the cytoplasm.[5][6] Whether WAT1 can also transport IAA-Glu remains to be determined. The mechanism of IAA-Glu import into the vacuole is currently unknown, but could be mediated by proton-antiporters or ABC transporters.[12]

Subcellular Localization of IAA-Glutamate

The subcellular distribution of IAA-Glu is a key determinant of its metabolic fate and its availability for hydrolysis.

-

Cytosol: As the site of synthesis by GH3 enzymes, a pool of IAA-Glu is expected to be present in the cytosol.

-

Endoplasmic Reticulum (ER): The localization of ILR1-like hydrolases to the ER suggests that IAA-Glu is transported into this organelle for the release of free IAA.[5][6]

-

Vacuole: The vacuole is a likely storage compartment for IAA-Glu, sequestering it from the active auxin pool in the cytosol. The acidic environment of the vacuole may also contribute to the stability of the conjugate.

Quantitative Data

Quantitative analysis of IAA-Glu levels provides crucial insights into its role in auxin homeostasis.

| Plant Material | Tissue | IAA-Glu Concentration (ng/g fresh weight) | Reference |

| Arabidopsis thaliana (9-day-old seedlings) | Whole seedlings | 3.5 ± 1.6 | [2][13] |

| Arabidopsis thaliana (mutant accumulating conjugated IAA) | Whole seedlings | 1.8 ± 0.3 | [2][13] |

| Coffea canephora | Leaf tissue (before pretreatment) | 55.13 (nmol/g FW) | [14] |

Experimental Protocols

Subcellular Fractionation for Localization of IAA-Glutamate

This protocol describes the isolation of major subcellular compartments from Arabidopsis thaliana seedlings for the subsequent quantification of IAA-Glu.

6.1.1. Materials

-

Arabidopsis thaliana seedlings (10-14 days old)

-

Grinding buffer (50 mM HEPES-KOH, pH 7.5, 0.3 M sucrose (B13894), 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1 mM PMSF)

-

Differential centrifugation buffers:

-

Buffer A (Grinding buffer without DTT and PMSF)

-

Buffer B (50 mM HEPES-KOH, pH 7.5, 0.3 M sucrose, 1 mM EDTA)

-

-

Sucrose gradient solutions (e.g., 20%, 35%, 45% (w/v) sucrose in Buffer B)

-

Liquid nitrogen, mortar, and pestle

-

Homogenizer

-

Centrifuge and ultracentrifuge with appropriate rotors

-

LC-MS/MS system for metabolite quantification

6.1.2. Protocol

-

Harvest approximately 5 g of Arabidopsis seedlings and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the powder in 10 mL of ice-cold Grinding buffer.

-

Homogenize the suspension with a homogenizer on ice.

-

Filter the homogenate through four layers of Miracloth.

-

Differential Centrifugation:

-

Centrifuge the filtrate at 3,000 x g for 10 min at 4°C to pellet chloroplasts and nuclei. The supernatant is the crude cytosolic and microsomal fraction.

-

Carefully collect the supernatant and centrifuge at 10,000 x g for 20 min at 4°C to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi). The supernatant represents the soluble cytosolic fraction.

-

-

Sucrose Density Gradient for Microsome Purification (optional):

-

Resuspend the microsomal pellet in Buffer B.

-

Layer the resuspended microsomes onto a discontinuous sucrose gradient (e.g., 20%, 35%, 45%).

-

Centrifuge at 100,000 x g for 2 hours at 4°C.

-

Collect fractions from the interfaces. The ER fraction is typically enriched at the 35%/45% interface.

-

-

Vacuole Isolation:

-

Metabolite Extraction and Quantification:

Radiolabeled IAA-Glutamate Uptake Assay in a Heterologous System

This protocol outlines a general procedure for expressing a candidate transporter in Xenopus laevis oocytes and measuring the uptake of radiolabeled IAA-Glu.

6.2.1. Materials

-

Candidate transporter cDNA cloned into a suitable oocyte expression vector (e.g., pGEM-HE)

-

Xenopus laevis oocytes

-

cRNA synthesis kit

-

Microinjection setup

-

[³H]-IAA-Glutamate or [¹⁴C]-IAA-Glutamate

-

Oocyte Ringer's solution (ORi), pH adjusted as required for the experiment

-

Scintillation counter and scintillation fluid

6.2.2. Protocol

-

Synthesize capped cRNA of the candidate transporter gene in vitro.

-

Inject 50 nL of cRNA (e.g., 50 ng) into stage V-VI Xenopus oocytes. Inject water into control oocytes.

-

Incubate the oocytes for 2-4 days at 16-18°C in ORi supplemented with antibiotics.

-

Uptake Assay:

-

Transfer groups of 5-10 oocytes to tubes containing ORi.

-

Initiate the uptake by adding radiolabeled IAA-Glu to a final concentration (e.g., 10 µM).

-

Incubate for a specific time (e.g., 30-60 min) at room temperature.

-

Stop the uptake by washing the oocytes rapidly three times with ice-cold ORi.

-

Lyse individual oocytes in 100 µL of 1% SDS.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of uptake (pmol/oocyte/hour).

-

To determine kinetic parameters (Km and Vmax), perform uptake assays with a range of radiolabeled IAA-Glu concentrations.

-

Visualization of Key Proteins and Pathways

Signaling and Metabolic Pathways

Caption: Overview of IAA-Glutamate metabolism and compartmentalization in a plant cell.

Experimental Workflow for Subcellular Localization

Caption: Workflow for the subcellular fractionation and quantification of IAA-Glutamate.

Logic of Transporter Identification

Caption: Logical workflow for the identification and characterization of an IAA-Glutamate transporter.

Conclusion and Future Directions

The transport and localization of IAA-Glu are integral to the complex network that governs auxin action in plants. While significant progress has been made in identifying the enzymes for its synthesis and hydrolysis and their subcellular locations, the transporters responsible for its movement across membranes remain largely unknown. The NRT1/PTR and ABC transporter families represent promising candidates for future investigation. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the specific transporters involved, quantify the subcellular distribution of IAA-Glu, and ultimately unravel the precise roles of this important auxin conjugate in plant development. Future research combining genetic, biochemical, and cell biological approaches will be essential to fully map the intracellular journey of IAA-Glu and its impact on auxin signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Isolation of Intact Vacuoles from Arabidopsis Root Protoplasts and Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate (un)specificity of Arabidopsis NRT1/PTR FAMILY (NPF) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Arabidopsis thaliana NRT1/PTR FAMILY (NPF) proteins capable of transporting plant hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. The Arabidopsis NRT1/PTR FAMILY protein NPF7.3/NRT1.5 is an indole-3-butyric acid transporter involved in root gravitropism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Tiny Companion Matters: The Important Role of Protons in Active Transports in Plants [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Golgi-Localized Arabidopsis Endomembrane Protein12 Contains Both Endoplasmic Reticulum Export and Golgi Retention Signals at Its C Terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation of Intact Vacuoles from Arabidopsis Root Protoplasts and Elemental Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]

The Role of Indole-3-Acetyl Glutamate in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetyl glutamate (B1630785) (IAA-Glu) is an amino acid conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). While initially considered a simple inactivation product, emerging evidence reveals a more nuanced role for IAA-Glu in mediating plant growth and stress responses. This technical guide provides an in-depth analysis of the biosynthesis, catabolism, and physiological significance of IAA-Glu, with a particular focus on its function under abiotic and biotic stress conditions. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and potential applications in crop improvement and drug development.

Introduction

Plants, as sessile organisms, have evolved intricate mechanisms to adapt to a fluctuating environment. Phytohormones are central to this adaptive capacity, orchestrating growth and development in response to both internal cues and external stimuli. Auxin, predominantly indole-3-acetic acid (IAA), is a critical regulator of virtually every aspect of plant life.[1] The precise control of auxin homeostasis—the balance between its biosynthesis, transport, and catabolism—is paramount for proper development and stress adaptation.[2][3]

One of the key mechanisms for regulating auxin levels is through the conjugation of IAA to amino acids, sugars, and peptides.[4] Indole-3-acetyl glutamate (IAA-Glu) is a prominent amide-linked conjugate formed through the action of GRETCHEN HAGEN 3 (GH3) enzymes.[5][6] Historically viewed as a mechanism for irreversible inactivation and degradation of excess auxin, recent studies suggest that the formation of IAA-Glu is a dynamically regulated process with significant implications for plant stress tolerance.[7][8] This guide delves into the core aspects of IAA-Glu metabolism and its role in the complex network of plant stress responses.

Biosynthesis and Catabolism of IAA-Glu

The formation of IAA-Glu is a key node in the regulation of auxin homeostasis, particularly under conditions of auxin overproduction or environmental stress.

Biosynthesis via GH3 Enzymes

The conjugation of IAA to glutamate is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases.[9] These enzymes belong to the ANL superfamily, which catalyze a two-step reaction involving the adenylation of the acyl acid (IAA) followed by the transfer of the amino acid (glutamate).[9]

Several members of the GH3 gene family have been characterized in various plant species and are known to be inducible by auxin.[5][10] This inducibility suggests a negative feedback mechanism to maintain auxin homeostasis; high levels of free IAA trigger the expression of GH3 genes, leading to the conjugation of excess IAA to amino acids like glutamate and aspartate.[2] For instance, in Arabidopsis thaliana, AtGH3.5 has been shown to conjugate both IAA and salicylic (B10762653) acid (SA), indicating a potential role in mediating crosstalk between auxin and stress signaling pathways.[9] The expression of some GH3 genes is also induced by various stress conditions, as well as by the stress-related hormones salicylic acid and abscisic acid, further linking IAA-Glu formation to the plant stress response.[2][11]

Catabolism and Irreversibility

Once formed, IAA-Glu is generally considered to be a catabolite destined for degradation rather than a storage form of auxin that can be hydrolyzed back to free IAA.[7][8] Refeeding experiments in Arabidopsis have demonstrated that labeled IAA-Glu is not converted back to IAA to any significant extent.[7] Instead, IAA-Glu can be further metabolized, for example, through oxidation of the indole (B1671886) ring.[7] This contrasts with some other IAA-amino acid conjugates, such as those with alanine (B10760859) and leucine, which may serve as transient storage forms.[8] The irreversible nature of IAA-Glu formation makes the GH3 enzymes key players in the permanent removal of excess auxin.

Quantitative Data on IAA-Glu Levels

The concentration of IAA-Glu in plant tissues is generally low under normal growth conditions but can increase significantly in response to high auxin levels or stress. The following tables summarize quantitative data on IAA-Glu and related compounds from various studies.

| Plant Species | Tissue | Condition | IAA-Glu Concentration (ng/g FW) | IAA-Asp Concentration (ng/g FW) | Free IAA Concentration (ng/g FW) | Reference |

| Arabidopsis thaliana (9-day-old seedlings) | Whole seedlings | Wild-type | 3.5 ± 1.6 | 17.4 ± 4.6 | ~12 (1% of total IAA) | [12] |

| Arabidopsis thaliana (9-day-old seedlings) | Whole seedlings | trp2-1 mutant | 1.8 ± 0.3 | 7.8 ± 0.4 | - | [12] |

| Cucumis sativus (1-week-old shoots) | Shoots | Untreated | 129 | 33 | - | [13] |

Note: FW = Fresh Weight. The trp2-1 mutant in Arabidopsis has defects in tryptophan biosynthesis, which can affect auxin homeostasis.

| Plant Species | Tissue | Developmental Stage | IAA-Glu (pmol/g FW) | IAA-Asp (pmol/g FW) | oxIAA (pmol/g FW) | Reference |

| Arabidopsis thaliana | Expanding leaves | 22 days old | 2.5 | 10.1 | 24.3 | [14][15] |

| Arabidopsis thaliana | Roots | 22 days old | 2.1 | 10.8 | 31.5 | [14][15] |

| Arabidopsis thaliana | Expanding leaves | 36 days old | 1.4 | 5.8 | 13.7 | [14][15] |

| Arabidopsis thaliana | Roots | 36 days old | 0.8 | 4.2 | 15.6 | [14][15] |

Note: oxIAA = 2-oxoindole-3-acetic acid, a major catabolite of IAA.

Role in Plant Stress Response

The synthesis of IAA-Glu is increasingly recognized as an integral part of the plant's strategy to balance growth and defense under stress conditions.

Abiotic Stress

Under abiotic stresses such as drought, salinity, and extreme temperatures, plants often exhibit reduced growth, which is partly mediated by alterations in auxin homeostasis.[2][3] The induction of GH3 genes and the subsequent formation of IAA-Glu can contribute to this growth reduction by lowering the levels of active auxin.[2] This is considered an adaptive response, as it allows the plant to redirect resources from growth towards stress mitigation and survival.[2] For example, overexpression of certain GH3 genes has been shown to enhance tolerance to abiotic stresses.[2] Exogenous application of IAA has been shown to mitigate the negative effects of alkaline stress in rice, in part by modulating the expression of genes involved in IAA biosynthesis and transport, which would indirectly influence the pool of IAA available for conjugation.[16][17]

Biotic Stress

In response to pathogen attack, plants activate a complex defense network that often involves the antagonism between growth-promoting and defense-related hormonal pathways.[5] Salicylic acid (SA) is a key hormone in plant defense, and its signaling pathway often acts antagonistically to the auxin pathway. The GH3.5 enzyme in Arabidopsis, which conjugates both IAA and SA, provides a direct molecular link for this crosstalk.[9] By reducing the levels of active IAA through conjugation, plants can suppress auxin-mediated growth and reallocate resources to mount a robust defense response.[2] Furthermore, some GH3 genes are induced upon pathogen infection, highlighting the importance of auxin conjugation in plant immunity.[5]

Experimental Protocols

Quantification of IAA-Glu by LC-MS/MS

This protocol is a synthesized methodology based on principles described in several publications for the analysis of auxin metabolites.[14][15]

Objective: To extract, purify, and quantify endogenous IAA-Glu from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plant tissue (50-100 mg fresh weight)

-

Liquid nitrogen

-

Extraction buffer: 35% (v/v) 0.2 M imidazole (B134444) (pH 7.0), 65% (v/v) isopropanol[12]

-

Internal standard: 13C6-labeled IAA-Glu

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol (B129727), acetonitrile (B52724), formic acid (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Sample Harvest and Homogenization:

-

Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Extraction:

-

To the powdered tissue, add 1 mL of ice-cold extraction buffer.

-

Add a known amount of 13C6-IAA-Glu internal standard.

-

Incubate on ice for 1 hour with occasional vortexing.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the auxins with 1 mL of 80% methanol.

-

Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

-

Inject an aliquot onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-